1,2-Dibromopropane

Description

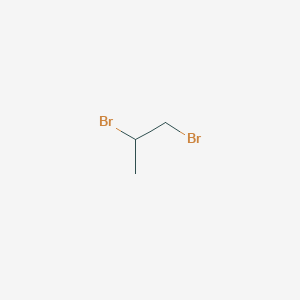

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Br2/c1-3(5)2-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNJYAKDBJUJAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Br2 | |

| Record name | 1,2-DIBROMOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870403 | |

| Record name | Propane, 1,2-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dibromopropane is a colorless liquid. (NTP, 1992), Colorless liquid; [Merck Index] | |

| Record name | 1,2-DIBROMOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2745 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

284 to 288 °F at 760 mmHg (NTP, 1992), 141.9 °C | |

| Record name | 1,2-DIBROMOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIBROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Flash point: <-75 °C | |

| Record name | 1,2-DIBROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.43X10+3 mg/L at 25 °C, Soluble in ethanol, ether, and chloroform; slightly soluble in carbon tetrachloride. | |

| Record name | 1,2-DIBROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.94 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.9324 g/cu cm at 20 °C | |

| Record name | 1,2-DIBROMOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIBROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 1,2-DIBROMOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

7.84 [mmHg], 7.84 mm Hg at 25 °C | |

| Record name | 1,2-Dibromopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2745 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIBROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

78-75-1 | |

| Record name | 1,2-DIBROMOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,2-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,2-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGB8O5N903 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIBROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-67.4 °F (NTP, 1992), -55.49 °C | |

| Record name | 1,2-DIBROMOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIBROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,2-Dibromopropane: Physical and Chemical Properties

Introduction

1,2-Dibromopropane, also known as propylene (B89431) dibromide, is a halogenated aliphatic compound with the chemical formula C₃H₆Br₂.[1][2] It is a colorless to pale yellow liquid with a sweetish odor.[2][3][4] This organobromide is the simplest chiral hydrocarbon containing two bromine atoms and is utilized in various chemical applications, including organic synthesis and as a solvent.[1][5][6] Its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals makes a thorough understanding of its physical and chemical properties essential for professionals in drug development and chemical research.[6]

Identifiers and Molecular Structure

A clear identification of 1,2-Dibromopropane is crucial for regulatory and safety purposes.

| Identifier | Value |

| IUPAC Name | 1,2-dibromopropane[3] |

| CAS Number | 78-75-1[3] |

| Molecular Formula | C₃H₆Br₂[3][6] |

| Molecular Weight | 201.89 g/mol [3][6] |

| Canonical SMILES | CC(CBr)Br[3] |

| InChI Key | XFNJYAKDBJUJAJ-UHFFFAOYSA-N[3] |

| UN Number | 1993[3] |

| EC Number | 201-139-1[3] |

Physical Properties

The physical properties of 1,2-Dibromopropane are summarized in the table below, providing a comprehensive overview for handling and experimental design.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[2][6] |

| Odor | Sweetish[2][4] |

| Density | 1.937 g/mL at 25 °C[5] |

| Boiling Point | 140-142 °C[5][6] |

| Melting Point | -55 °C[6] |

| Vapor Pressure | 1.33 kPa (at 35.7 °C)[7] |

| Vapor Density | 7 (relative to air)[8] |

| Solubility in Water | 0.25% at 20 °C[7] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and acetone[3][7] |

| Refractive Index | n20/D 1.519[5] |

| Flash Point | 50 °C[9] |

| Octanol/Water Partition Coefficient (logP) | 2.43[7][10] |

Chemical Properties and Reactivity

1,2-Dibromopropane is a reactive compound, and its chemical behavior is largely dictated by the two bromine atoms.

-

Stability : It is a stable compound under normal conditions but can decompose when exposed to high temperatures, light, or heat.[5][7] When heated to decomposition, it emits toxic fumes of hydrogen bromide.[3][4]

-

Reactivity : As a halogenated aliphatic compound, it is moderately reactive.[5] It is incompatible with strong oxidizing agents, strong bases, and magnesium.[5][7]

-

Decomposition : The thermal decomposition of 1,2-Dibromopropane has been studied and is understood to proceed via a dual mechanism involving unimolecular elimination and a radical-chain process.[11][12] The primary products of thermal decomposition are various bromopropenes and hydrogen bromide.[11][12]

-

Hydrolysis : The hydrolysis half-life of 1,2-dibromopropane at 25°C and a pH of 7 is theoretically 320 days.[7]

-

Biodegradability : In the air, with a hydroxyl radical concentration of 5.00×10⁵/cm³, the theoretical degradation half-life is 37 days.[7]

Experimental Protocols

Synthesis of 1,2-Dibromopropane

A common laboratory-scale synthesis of 1,2-Dibromopropane involves the bromination of propene.

-

Reaction : Propene reacts with bromine, typically in the presence of an inert solvent like tetrachloromethane, to yield 1,2-Dibromopropane.[13] This is an electrophilic addition reaction.[13]

CH₃CH=CH₂ + Br₂ → CH₃CHBrCH₂Br

-

Industrial Synthesis from Propylene : A method for synthesizing 1,2-dibromopropane from propylene involves mixing water and a bromination catalyst, adding bromine, and then dichloromethane (B109758).[14] The organic phase is then added dropwise to a dichloromethane solution of propylene.[14] The reaction is maintained at a temperature between 15 and 39 °C for 2 to 24 hours.[14] Post-reaction, the mixture is washed with water, unreacted bromine is removed, and the solution is neutralized.[14] Dichloromethane is distilled off, followed by distillation at 120 to 150 °C to obtain the final product.[14]

Determination of Physical Properties

Standard analytical methods are employed to determine the physical properties of 1,2-Dibromopropane.

-

Boiling Point : Determined by distillation at atmospheric pressure, collecting the fraction that boils between 140-142 °C.[15]

-

Melting Point : Determined using a standard melting point apparatus.

-

Density : Measured using a pycnometer or a density meter at a specified temperature (e.g., 25 °C).

-

Refractive Index : Measured using a refractometer at a specified temperature (e.g., 20 °C) and wavelength (e.g., the D-line of sodium).

-

Purity Assay : Purity is typically determined by gas chromatography (GC).[6]

Visualizations

Synthesis of 1,2-Dibromopropane from Propene

References

- 1. 1,2-Dibromopropane - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1,2-Dibromopropane | C3H6Br2 | CID 6553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 1,2-Dibromopropane | 78-75-1 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. bdmaee.net [bdmaee.net]

- 8. 1,2-DIBROMOPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 1,2-DIBROMOPROPANE – Palchem [palchem.com]

- 10. 1,2-dibromopropane [stenutz.eu]

- 11. Gas-phase thermal decomposition reactions of 1,2-dibromopropane - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Gas-phase thermal decomposition reactions of 1,2-dibromopropane - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. homework.study.com [homework.study.com]

- 14. CN103288586A - Method for synthesizing 1,2-dibromopropane by utilizing propylene - Google Patents [patents.google.com]

- 15. 1,2-Dibromopropane synthesis - chemicalbook [chemicalbook.com]

1,2-Dibromopropane CAS number 78-75-1

An In-depth Technical Guide to 1,2-Dibromopropane (CAS: 78-75-1)

This guide provides a comprehensive technical overview of 1,2-Dibromopropane, also known as propylene (B89431) dibromide, tailored for researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, synthesis methodologies, industrial applications, toxicological profile, and analytical techniques.

1,2-Dibromopropane is a halogenated aliphatic hydrocarbon.[1] It is the simplest chiral hydrocarbon containing two bromine atoms.[2] Its chemical structure consists of a propane (B168953) chain with bromine atoms attached to the first and second carbon atoms.

Physical and Chemical Properties

1,2-Dibromopropane is a colorless to light yellow, non-flammable liquid.[4][7][8] It is slightly soluble or insoluble in water but miscible with many organic solvents like ethanol, ether, acetone, and chloroform.[5][8][9]

| Property | Value | Reference(s) |

| Molecular Weight | 201.89 g/mol | [4][5][6] |

| Appearance | Colorless to light yellow liquid | [4][7][9] |

| Melting Point | -55 °C / -67 °F | [4][5][7] |

| Boiling Point | 140 - 142 °C @ 760 mmHg | [4][5][10] |

| Density | 1.937 g/mL at 25 °C | [10][11] |

| Vapor Pressure | 1.33 kPa at 35.7 °C | [9] |

| Flash Point | 50 °C / 122 °F (closed cup) | [2] |

| Water Solubility | Slightly soluble / Insoluble (0.25% at 20°C) | [5][8][9] |

| Refractive Index (n20/D) | 1.519 - 1.521 | [5][10][12] |

| Viscosity | 1.623 cP at 20 °C | [4] |

| Octanol/Water Partition Coefficient (logP) | 2.43 | [9] |

Synthesis and Experimental Protocols

1,2-Dibromopropane can be synthesized through several methods, most commonly via the bromination of propene or bromopropane.

Synthesis from Propene

This method involves an electrophilic addition reaction where bromine is added across the double bond of propene.[13][14]

Experimental Protocol:

-

Reaction Setup : The reaction is typically carried out in the presence of an inert organic solvent such as tetrachloromethane or dichloromethane.[13][15]

-

Bromination : Propene is reacted with a cold bromine solution.[13] The (C=C) double bond breaks, and a bromine atom attaches to each carbon of the former double bond.[13]

-

Catalyst (Optional) : A bromination catalyst, such as tetraethylammonium (B1195904) bromide or Tetrabutylammonium bromide, can be used to improve reaction conditions and product purity.[15]

-

Reaction Conditions : A mixture of propene and bromine is passed through a glass reactor.[6] For example, with a molar ratio of 3.6:1 (propane:bromine), 100% of the bromine can be converted with a selectivity to 1,2-dibromopropane of greater than 99%.[6] The reaction can be performed at temperatures ranging from 15 °C to 39 °C for 2 to 24 hours.[15]

-

Work-up : After the reaction, the mixture is washed with water to remove impurities. Unreacted bromine can be removed by washing with a 5% sodium thiosulfate (B1220275) solution.[6][15] The organic layer is then neutralized.[15]

-

Purification : The solvent is removed by distillation (e.g., at 25-50 °C for dichloromethane).[15] The final product is purified by fractional distillation, collecting the fraction at 139-142 °C.[6]

Synthesis from Bromopropane

This method involves the direct bromination of bromopropane.[6]

Experimental Protocol:

-

Reaction Setup : Mix bromopropane with iron powder, which acts as a catalyst.

-

Bromination : Heat the mixture to 40-50°C and slowly add bromine.

-

Reflux : After the addition of bromine is complete, continue to reflux the mixture for 2 hours.

-

Work-up : Filter off the iron slag. The filtrate is then washed several times with water, once with a 5% sodium carbonate solution, and once with a 5% sodium thiosulfate solution to remove free bromine.

-

Drying and Purification : Dry the organic layer with anhydrous calcium chloride. Purify the final product by fractional distillation, collecting the 139-142 °C fraction.[6]

Applications

1,2-Dibromopropane is a versatile intermediate and building block in various sectors of the chemical industry. Its bifunctional nature, owing to the two bromine atoms, allows for multiple reactive points to build complex molecules.[16]

-

Pharmaceuticals : It serves as an intermediate in the synthesis of heterocyclic compounds and as a precursor for creating chiral centers in drug molecules, which is critical for selective biological activity.[7][16]

-

Agrochemicals : It is used in the manufacturing of fungicides and herbicides.[16] It can also react with nitrogen-containing compounds to form quaternary ammonium (B1175870) salts used as disinfectants or soil conditioners.[16]

-

Polymers & Resins : The compound is utilized as a crosslinking agent for thermoset resins like epoxy resins and polyurethane foams.[7][16] Its bromine content also makes it a useful modifier for fire-retardant polymers.[16]

-

Performance Chemicals : It is a building block for specialty organobromine compounds, including flame retardants, lubricants, and surfactants.[11][16]

-

Research Applications : It is used as a solvent in non-polar chemical reactions and as an internal standard for the determination of other compounds by gas chromatography-mass spectrometry.[7]

Toxicology and Metabolism

The toxicology of 1,2-dibromopropane has been investigated in animal models. It is harmful if swallowed, inhaled, or in contact with skin, and causes irritation to the eyes, skin, and respiratory system.[10]

Acute Toxicity

In studies with female BALB/c mice, oral administration of 1,2-dibromopropane at doses of 300 and 600 mg/kg resulted in reduced spleen and thymus weights and suppressed antibody response.[17] It also caused a significant elevation in serum alanine (B10760859) aminotransferase and aspartate aminotransferase 24 hours after treatment, indicating hepatotoxicity.[17] The hepatic content of glutathione (B108866) was also reduced by 1,2-DBP.[17] The oral LD50 in rats is reported as 741 mg/kg.[2]

Metabolism

The biotransformation of 1,2-dibromopropane in rats primarily involves conjugation with glutathione, leading to the formation of mercapturic acids that are excreted in the urine.[3] Following oral administration to male Wistar rats, four distinct mercapturic acids were identified in the urine by GC/MS.[3] These metabolites account for approximately 36% of the administered dose within 24 hours.[3]

The identified mercapturic acids are:[3]

-

N-acetyl-S-(2-oxopropyl)-L-cysteine (I)

-

N-acetyl-S-(2-hydroxypropyl)-L-cysteine (II)

-

N-acetyl-S-(1-carboxyethyl)-L-cysteine (III)

-

N-acetyl-S-(2-bromo-2-propenyl)-L-cysteine (IV)

Analytical Methods

The determination of 1,2-dibromopropane in various matrices is typically performed using gas chromatography (GC) coupled with a sensitive detector, such as an electron capture detector (ECD) or a mass spectrometer (MS). While specific EPA methods often cite related compounds like 1,2-dibromoethane (B42909) (EDB) and 1,2-dibromo-3-chloropropane (B7766517) (DBCP), a similar protocol is applicable.[18][19]

General Experimental Protocol (Microextraction and GC)

This protocol is adapted from EPA Method 8011 for similar analytes.[18]

-

Sample Preparation (Microextraction) :

-

Take a precise volume of the aqueous sample (e.g., 35 mL).

-

Add a small volume of an immiscible organic solvent (e.g., 2 mL of hexane).

-

Shake vigorously to extract the analyte from the aqueous phase into the organic solvent.

-

Allow the layers to separate. An internal standard may be added prior to extraction for quantification.

-

-

GC Analysis :

-

Inject a small aliquot (e.g., 2 µL) of the hexane (B92381) extract into the gas chromatograph.

-

The GC is equipped with a capillary column suitable for separating halogenated hydrocarbons.

-

Use a temperature program to separate the components of the extract. For example, an initial temperature of 40°C held for 4 minutes, followed by a ramp of 8°C/min up to 190°C.[18]

-

-

Detection :

-

A linearized electron capture detector (ECD) is highly sensitive to halogenated compounds and suitable for trace analysis.[18]

-

For confirmation and more definitive identification, a mass spectrometer (MS) can be used. The MS identifies compounds based on their unique mass spectra.

-

-

Quantification :

-

Prepare calibration standards of 1,2-dibromopropane in the extraction solvent.

-

Analyze the standards under the same GC conditions to create a calibration curve.

-

Calculate the concentration of the analyte in the original sample by comparing its peak area to the calibration curve.

-

Safety and Handling

Proper safety precautions are essential when handling 1,2-Dibromopropane due to its hazardous properties.[4] It is a flammable liquid and vapor.[4]

| Hazard Type | Precaution / PPE | Reference(s) |

| Inhalation | Harmful if inhaled. Use only outdoors or in a well-ventilated area. If exposure is likely, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge. | [4][10][20] |

| Skin Contact | Causes skin irritation. Wear protective gloves (e.g., nitrile rubber) and protective clothing. Take off immediately all contaminated clothing and wash before reuse. | [4][10] |

| Eye Contact | Causes eye irritation. Wear safety glasses with side-shields or goggles. Ensure eyewash stations are available. | [10][20] |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor immediately. | [4][10] |

| Fire & Explosion | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment. Use CO₂, dry chemical, or foam for extinction. | [4][8] |

| Storage | Store in a well-ventilated, cool, dry place. Keep container tightly closed. Store locked up. Keep away from strong oxidizing agents, strong bases, and strong reducing agents. | [4][10] |

| Spill & Disposal | Absorb spill with inert material (sand, silica (B1680970) gel). Place in suitable, closed containers for disposal. Dispose of contents/container to an approved waste disposal plant. | [1][4] |

References

- 1. 1,2-DIBROMOPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. 1,2-Dibromopropane - Wikipedia [en.wikipedia.org]

- 3. 1,2-Dibromopropane | C3H6Br2 | CID 6553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Propylene Dibromide [drugfuture.com]

- 6. 1,2-Dibromopropane synthesis - chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Propylene dibromide(78-75-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. bdmaee.net [bdmaee.net]

- 10. chembk.com [chembk.com]

- 11. anantafinechem.com [anantafinechem.com]

- 12. CAS # 78-75-1, 1,2-Dibromopropane, Propylene dibromide - chemBlink [chemblink.com]

- 13. homework.study.com [homework.study.com]

- 14. brainly.com [brainly.com]

- 15. CN103288586A - Method for synthesizing 1,2-dibromopropane by utilizing propylene - Google Patents [patents.google.com]

- 16. 1,2-Dibromopropane Exporter | 1,2-Dibromopropane Exporting Company | 1,2-Dibromopropane International Distributor [multichemexports.com]

- 17. Acute effects of 2-bromopropane and 1,2-dibromopropane on hepatotoxic and immunotoxic parameters in female BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. epa.gov [epa.gov]

- 19. epa.gov [epa.gov]

- 20. fishersci.com [fishersci.com]

Synthesis of 1,2-Dibromopropane from Propylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,2-dibromopropane from propylene (B89431), a key reaction in organic chemistry. The document outlines the underlying electrophilic addition mechanism, provides a comprehensive experimental protocol, and presents key quantitative data for reproducibility and optimization.

Core Synthesis and Mechanism

The synthesis of 1,2-dibromopropane from propylene proceeds via an electrophilic addition reaction. The double bond of the propylene molecule acts as a nucleophile, attacking the bromine molecule. This reaction typically occurs in an inert solvent, such as dichloromethane (B109758) or tetrachloromethane, to yield the desired vicinal dihalide.[1][2]

The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion. This anti-addition of the two bromine atoms to the double bond is a key stereochemical feature of this reaction.[1][2][3]

Reaction Pathway

Caption: Electrophilic addition of bromine to propylene proceeds through a cyclic bromonium ion intermediate.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis protocol.[4]

| Parameter | Value |

| Propylene | 38 g |

| Dichloromethane (solvent) | 4000 g |

| Bromination Catalyst (Tetraethylammonium bromide) to Bromine Molar Ratio | 0.8 : 1 |

| Water to Bromination Catalyst Mass Ratio | 10-20 : 1 |

| Reaction Temperature | 15 - 39 °C |

| Reaction Time | 2 - 24 hours |

| Product Yield | 96.6% - 98.3% |

| Product Purity | 99.35% - 99.54% |

| Final Product Moisture Content | 97 - 123 ppm |

Experimental Protocol

This section provides a detailed methodology for the synthesis of 1,2-dibromopropane from propylene, based on a patented method.[4]

Materials:

-

Propylene

-

Bromine

-

Dichloromethane

-

Tetraethylammonium bromide (or other suitable bromination catalyst)

-

Water

-

10% Sodium sulfite (B76179) solution

-

10% Sodium carbonate solution (yellow soda ash)

-

Anhydrous calcium chloride

Procedure:

-

Catalyst and Bromine Preparation:

-

In a suitable container, mix water and the bromination catalyst in a mass ratio of 10-20:1.

-

Add bromine to this mixture.

-

After 20-40 minutes, add dichloromethane and allow the mixture to stand and separate into two phases.

-

Collect the organic phase.

-

-

Reaction:

-

Prepare a solution of propylene in dichloromethane.

-

Slowly add the prepared organic phase containing the bromine and catalyst to the propylene solution over a period of 100-140 minutes.

-

Maintain the reaction temperature between 15 °C and 39 °C and allow the reaction to proceed for 2 to 24 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, wash the mixture with water.

-

Remove any unreacted bromine by washing with a 10% aqueous solution of sodium sulfite.

-

Neutralize the mixture by washing with a 10% aqueous solution of sodium carbonate until the pH is 7.

-

Remove the dichloromethane solvent by distillation at a temperature of 25-50 °C.

-

Further distill the remaining crude product at 120-150 °C to collect the 1,2-dibromopropane fraction.

-

Dry the collected product over anhydrous calcium chloride.

-

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of 1,2-dibromopropane.

References

An In-depth Technical Guide to the Molecular Structure and Chirality of 1,2-Dibromopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromopropane is a halogenated hydrocarbon with the chemical formula C₃H₆Br₂. Its structure and chirality are of significant interest in stereochemistry and as a building block in organic synthesis. This guide provides a comprehensive overview of its molecular structure, chiral properties, and the experimental methodologies used for its characterization.

Molecular Structure

1,2-Dibromopropane consists of a three-carbon propane (B168953) chain with two bromine atoms substituted on the first and second carbon atoms. The presence of these substituents, particularly on the second carbon, gives rise to its key chemical properties, including its chirality.

Nomenclature and Identifiers

The systematic and common identifiers for 1,2-Dibromopropane are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 1,2-Dibromopropane |

| CAS Number | 78-75-1 |

| Molecular Formula | C₃H₆Br₂ |

| Molecular Weight | 201.89 g/mol |

| SMILES Notation | CC(Br)CBr |

| InChI Key | XFNJYAKDBJUJAJ-UHFFFAOYSA-N |

Structural Representations

The three-dimensional arrangement of atoms in 1,2-Dibromopropane can be represented using various projections.

-

Fischer Projection: This projection is useful for visualizing the stereochemistry at the chiral center. The horizontal lines represent bonds coming out of the plane, and the vertical lines represent bonds going into the plane.

-

Newman Projection: This projection illustrates the conformation of the molecule by viewing it along the C1-C2 bond axis. Different staggered and eclipsed conformations exist due to rotation around this single bond.

Chirality and Enantiomers

The second carbon atom in 1,2-Dibromopropane is bonded to four different groups: a hydrogen atom (H), a methyl group (-CH₃), a bromomethyl group (-CH₂Br), and a bromine atom (Br). This makes the C2 carbon a chiral center (or stereocenter).

Due to the presence of this single chiral center, 1,2-Dibromopropane is a chiral molecule and exists as a pair of non-superimposable mirror images called enantiomers . These enantiomers are designated as (R)-1,2-Dibromopropane and (S)-1,2-Dibromopropane based on the Cahn-Ingold-Prelog priority rules. As it contains only one chiral center, 1,2-Dibromopropane cannot be a meso compound.

The relationship between the chiral center and the resulting enantiomers is depicted in the following logical diagram.

Caption: Logical diagram illustrating how the chiral center in 1,2-Dibromopropane leads to the existence of enantiomers and optical activity.

Optical Activity

Enantiomers have identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light. Each enantiomer of 1,2-Dibromopropane will rotate the plane of polarized light to an equal but opposite degree. This property is known as optical activity .

Experimental Protocols

Determination of Optical Activity (Polarimetry)

This protocol describes the general procedure for measuring the optical rotation of a chiral substance like 1,2-Dibromopropane.

Objective: To measure the observed rotation of a sample of 1,2-Dibromopropane and calculate its specific rotation.

Materials:

-

Polarimeter

-

Sodium lamp (or other monochromatic light source)

-

Polarimeter cell (1 dm)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

A suitable achiral solvent (e.g., ethanol, chloroform)

-

Sample of 1,2-Dibromopropane

Procedure:

-

Sample Preparation:

-

Accurately weigh a known mass (e.g., 0.1 - 1.0 g) of the 1,2-Dibromopropane sample.

-

Dissolve the sample in a suitable achiral solvent in a volumetric flask and dilute to the mark to achieve a known concentration (c) in g/mL.

-

-

Instrument Calibration:

-

Turn on the polarimeter and the light source, allowing them to warm up and stabilize.

-

Fill the polarimeter cell with the pure solvent (blank).

-

Place the cell in the polarimeter and take a reading. This is the zero or blank reading.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell, ensuring no air bubbles are present.

-

Place the sample cell in the polarimeter.

-

Observe the rotation of the analyzer until the light intensity is at a minimum or the fields of view are equally illuminated.

-

Record the observed angle of rotation (α_obs).

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the following formula: [α] = α_obs / (l * c) where:

-

α_obs is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

-

The temperature and wavelength of the light source should also be recorded.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of 1,2-Dibromopropane for structural elucidation.

Materials:

-

NMR spectrometer (e.g., 300 or 500 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

1,2-Dibromopropane sample

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 1,2-Dibromopropane in about 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Add a small amount of TMS as an internal reference (0 ppm).

-

-

¹H NMR Spectroscopy:

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H NMR spectrum. The spectrum is expected to show distinct signals for the protons on C1, C2, and C3, with characteristic chemical shifts and spin-spin coupling patterns.

-

-

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans may be required. The spectrum should show three distinct signals corresponding to the three carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of 1,2-Dibromopropane to identify its functional groups and characteristic vibrations.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

1,2-Dibromopropane sample (as a neat liquid)

Procedure:

-

Sample Preparation:

-

Place a drop of the neat liquid 1,2-Dibromopropane onto one salt plate.

-

Carefully place the second salt plate on top to create a thin liquid film.

-

-

Spectrum Acquisition:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The spectrum will show characteristic absorption bands for C-H and C-Br bonds.

-

Summary of Spectroscopic Data

| Spectroscopic Technique | Expected Features for 1,2-Dibromopropane |

| ¹H NMR | Signals corresponding to the methyl (-CH₃), methine (-CHBr-), and methylene (B1212753) (-CH₂Br) protons with distinct chemical shifts and coupling patterns. |

| ¹³C NMR | Three distinct signals for the three carbon atoms. |

| IR Spectroscopy | Absorption bands for C-H stretching and bending, and C-Br stretching vibrations. |

Conclusion

1,2-Dibromopropane is a chiral molecule of fundamental importance in stereochemistry. Its single chiral center gives rise to a pair of enantiomers that exhibit optical activity. The structural and chiral properties of 1,2-Dibromopropane can be thoroughly investigated using a combination of polarimetry and spectroscopic techniques such as NMR and IR spectroscopy. The detailed experimental protocols provided in this guide offer a framework for the characterization of this and similar chiral molecules, which is crucial for applications in research and development, particularly in the pharmaceutical industry.

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dibromopropane

This technical guide provides a comprehensive overview of the boiling and melting points of 1,2-Dibromopropane (also known as propylene (B89431) dibromide), an organobromine compound with the chemical formula CH₃CHBrCH₂Br. A thorough understanding of these fundamental physical properties is critical for its safe handling, storage, and application in experimental design and chemical synthesis, particularly for researchers, scientists, and professionals in drug development.

Quantitative Data Summary: Melting and Boiling Points

The melting and boiling points of 1,2-Dibromopropane have been extensively documented in chemical literature. The data presented below is compiled from various reliable sources to provide a comparative summary. These values are essential for predicting the compound's physical state at different temperatures and for planning purification procedures like distillation.

| Physical Property | Value Range (°C) | Specific Values (°C) | Value (°F) | Value (K) | Citations |

| Melting Point | -55 | -67 | ~218.15 | [1][2] | |

| -55.2 | -67.4 | 217.95 | [3][4] | ||

| -55.5 | -67.8 | 217.7 | [5] | ||

| Boiling Point | 139 to 143 | 282 to 289 | 412 to 416 | [5] | |

| 140 to 142 | 284 to 288 | 413 to 415 | [4][6][7] | ||

| 140 | 284 | 413.15 | [3] | ||

| 141 | 285.8 | 414.15 | [1][2] |

Experimental Protocols for Determination

The precise determination of melting and boiling points is fundamental to verifying the purity and identity of a substance. Standard laboratory methodologies are employed to ascertain these values for 1,2-Dibromopropane.

Melting Point Determination (Capillary Tube Method)

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range. The capillary tube method is a standard technique for this measurement.[8][9]

-

Sample Preparation: A sample of 1,2-Dibromopropane is first frozen. A small amount of the solidified, dry sample is finely powdered and packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a heating block or bath within a melting point apparatus (such as a Mel-Temp or Thiele tube). The apparatus is equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a steady, slow rate, typically 1-2°C per minute, as the expected melting point is approached.[9]

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid is observed (T1) to the temperature at which the entire sample becomes a clear liquid (T2).[8] For pure 1,2-Dibromopropane, this range is expected to be narrow, typically less than 1°C. A broader range often indicates the presence of impurities.[8]

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, causing the liquid to transition into a vapor.[8] Distillation is the most common and accurate method for determining the boiling point of a liquid.[9]

-

Apparatus Setup: A small volume of 1,2-Dibromopropane is placed in a distillation flask, along with a few boiling chips to prevent bumping and ensure smooth boiling. A condenser is attached to the side arm of the flask, and a thermometer is positioned so that the top of its bulb is level with the bottom of the side arm leading to the condenser. This placement ensures the accurate measurement of the vapor temperature in equilibrium with the boiling liquid.[9]

-

Heating: The flask is gently heated. As the liquid boils, its vapor rises, envelops the thermometer bulb, and then flows into the condenser.

-

Data Recording: The temperature is recorded when it stabilizes. This stable temperature, observed while the vapor is continuously condensing and dripping from the thermometer bulb, is the boiling point of the liquid at the prevailing atmospheric pressure. It is crucial to note the atmospheric pressure during the measurement, as boiling point is pressure-dependent.[8]

Physical State Transitions of 1,2-Dibromopropane

The physical state of 1,2-Dibromopropane is dictated by its temperature relative to its melting and boiling points. The following diagram illustrates this relationship based on the compiled data.

Caption: State transitions of 1,2-Dibromopropane with temperature.

References

- 1. 1,2-Dibromopropane | 78-75-1 | TCI Deutschland GmbH [tcichemicals.com]

- 2. 1,2-dibromopropane [stenutz.eu]

- 3. 1,2-dibromopropane [chemister.ru]

- 4. bdmaee.net [bdmaee.net]

- 5. 1,2-Dibromopropane - Wikipedia [en.wikipedia.org]

- 6. 1,2-DIBROMOPROPANE – Palchem [palchem.com]

- 7. 1,2-Dibromopropane | 78-75-1 [chemicalbook.com]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of 1,2-Dibromopropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 1,2-dibromopropane in various organic solvents. The information is intended to support researchers, scientists, and professionals in drug development and other chemical synthesis applications where 1,2-dibromopropane is utilized as a reagent or intermediate.

Introduction to 1,2-Dibromopropane

1,2-Dibromopropane (CH₃CHBrCH₂Br), also known as propylene (B89431) dibromide, is a halogenated hydrocarbon that exists as a colorless liquid at room temperature. Its molecular structure, featuring two bromine atoms on adjacent carbons, imparts a degree of polarity and influences its solubility characteristics. Understanding its behavior in different organic solvents is critical for its effective use in chemical reactions, purification processes, and formulation development.

Solubility Profile of 1,2-Dibromopropane

Based on available data, 1,2-dibromopropane is widely reported to be soluble or miscible in a range of common organic solvents. The principle of "like dissolves like" generally governs its solubility, with the compound showing high affinity for other non-polar or moderately polar organic liquids. While precise quantitative solubility data is not extensively available in published literature, the qualitative solubility is well-documented.

Data Presentation

The following table summarizes the qualitative solubility of 1,2-dibromopropane in several common organic solvents. The term "miscible" indicates that the substances are soluble in each other in all proportions.

| Solvent | Chemical Formula | Qualitative Solubility |

| Ethanol | C₂H₅OH | Soluble[1], Miscible[2][3] |

| Diethyl Ether | (C₂H₅)₂O | Soluble[1][4], Miscible[3] |

| Chloroform | CHCl₃ | Soluble[1][4] |

| Acetone | C₃H₆O | Miscible[2] |

| Benzene | C₆H₆ | Miscible[4] |

| Toluene | C₇H₈ | Soluble[5] |

| Carbon Tetrachloride | CCl₄ | Slightly Soluble[1] |

Note: The information presented is based on publicly available safety data sheets and chemical databases. For applications requiring precise concentrations, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of 1,2-dibromopropane in organic solvents are not readily found in the literature, a general methodology based on standard laboratory practices can be employed. The following protocols describe a qualitative and a quantitative approach.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a substance is soluble, sparingly soluble, or insoluble in a particular solvent at a given temperature.

Materials:

-

1,2-Dibromopropane

-

Selected organic solvents

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 1 mL of the selected organic solvent to a clean, dry test tube.

-

To this, add a small, measured amount of 1,2-dibromopropane (e.g., 0.1 mL).

-

Cap the test tube and vortex the mixture for 30-60 seconds.

-

Visually inspect the solution for any signs of undissolved droplets or phase separation.

-

If the 1,2-dibromopropane has completely dissolved, it is considered soluble at that concentration.

-

Continue adding 1,2-dibromopropane in small increments until saturation is reached (indicated by the persistence of undissolved droplets) to qualitatively assess the degree of solubility.

Quantitative Solubility Determination (Gravimetric Method)

This method allows for the determination of the solubility of 1,2-dibromopropane in a specific solvent at a controlled temperature.

Materials:

-

1,2-Dibromopropane

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (chemically compatible)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of vials containing a known volume of the selected organic solvent.

-

Add an excess amount of 1,2-dibromopropane to each vial to create a saturated solution.

-

Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

After equilibration, allow the vials to stand undisturbed for a period to allow any undissolved 1,2-dibromopropane to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved micro-droplets.

-

Transfer the filtered, saturated solution to a pre-weighed container.

-

Determine the mass of the saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until a constant weight of the 1,2-dibromopropane residue is achieved.

-

Calculate the solubility as the mass of dissolved 1,2-dibromopropane per mass or volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a liquid compound like 1,2-dibromopropane in an organic solvent.

Logical Pathway for Solvent Selection

The choice of solvent is critical in chemical processes. The following diagram outlines the logical considerations for selecting an appropriate solvent for a reaction involving 1,2-dibromopropane.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1,2-Dibromopropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 1,2-dibromopropane (CH₃CHBrCH₂Br), a chiral organobromine compound.[1] Understanding the vibrational characteristics of this molecule is crucial for its identification, purity assessment, and for studying its molecular structure and conformational isomers. This document presents key vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for the spectroscopic process.

Molecular Structure and Conformational Analysis

1,2-Dibromopropane exists as a mixture of three conformers in the liquid state.[2] Computational and spectroscopic studies have identified these as the A, G, and G' conformers.[3] The 'A' conformer, with the bromine atoms in an anti (or trans) position, is the most stable and predominant form in the neat liquid and is the sole conformer in the low-temperature crystalline solid.[2] The higher-energy 'G' and 'G'' (gauche) conformers are also present in the liquid phase, contributing to the complexity of the IR spectrum.[2][3] At room temperature, the approximate composition of liquid 1,2-dibromopropane is 65% (A), 21% (G'), and 14% (G).[3]

Infrared Spectral Data

The infrared spectrum of 1,2-dibromopropane exhibits a series of absorption bands corresponding to the various vibrational modes of the molecule. The key to interpreting the spectrum lies in assigning these bands to specific molecular motions such as stretching, bending, and rocking of the C-H, C-C, and C-Br bonds. The region below 1500 cm⁻¹ is considered the fingerprint region and is unique for the identification of 1,2-dibromopropane.[4]

The following table summarizes the prominent infrared absorption bands for 1,2-dibromopropane observed in the liquid state and their corresponding vibrational assignments. These assignments are based on computational studies and analysis of the vibrational spectra.[2][3]

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Conformer(s) |

| 2975 - 2845 | C-H stretching vibrations | A, G, G' |

| 1470 - 1370 | C-H deformation vibrations | A, G, G' |

| 1314 | CH₂ wagging or other deformation mode | G or G' |

| 1243 | CH wagging or other deformation mode | G or G' |

| 1227 | CH₃ rocking or other deformation mode | G or G' |

| 1175 - 1140 | C-C-C skeletal vibrations | A, G, G' |

| 855 | CH₂ rocking or other skeletal mode | G or G' |

| ~550 | C-Br stretching vibrations | A, G, G' |

| 541 | C-Br stretching or skeletal deformation | G or G' |

| 461 | Skeletal deformation (e.g., CCC bending) | G or G' |

Note: The bands listed for the G or G' conformers are those that are present in the liquid state but absent in the low-temperature solid state where only the A conformer exists.[2]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used and convenient method for analyzing liquid samples like 1,2-dibromopropane.[5] It requires minimal sample preparation and provides high-quality spectra.

Objective: To obtain the infrared spectrum of a liquid sample of 1,2-dibromopropane in the mid-infrared range (typically 4000-400 cm⁻¹).

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Sample of 1,2-dibromopropane (reagent grade or purified).

-

Pipette or dropper.

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

-

Lint-free wipes.

-

Appropriate personal protective equipment (gloves, safety glasses).

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and computer are powered on and have stabilized.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected. This accounts for the absorbance of the ATR crystal, atmospheric water vapor, and carbon dioxide.

-

Ensure the ATR crystal surface is clean and dry.[6] Clean with a suitable solvent and a lint-free wipe if necessary.

-

Initiate the background scan using the instrument's software. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[7]

-

-

Sample Application:

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the same parameters (e.g., number of scans, resolution) as the background scan.

-

The software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

The resulting spectrum should show absorption bands corresponding to the vibrational modes of 1,2-dibromopropane.

-

Use the software tools to identify the wavenumbers of the major peaks.

-

Compare the obtained spectrum with a reference spectrum (e.g., from a spectral database like NIST or Coblentz Society) to confirm the identity of the compound.[9]

-

Assign the observed absorption bands to their corresponding vibrational modes based on established literature values (see table above).

-

-

Cleaning:

-

After the measurement is complete, thoroughly clean the ATR crystal.

-

Wipe the 1,2-dibromopropane from the crystal surface with a lint-free wipe.

-

Clean the crystal with a wipe lightly dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[5]

-

Workflow Visualization

The logical flow of the ATR-FTIR analysis process, from initial setup to final data interpretation, is illustrated in the diagram below.

Caption: ATR-FTIR Experimental Workflow.

References

- 1. 1,2-Dibromopropane - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Vibrational spectrum, ab initio calculations, conformational stabilities and assignment of fundamentals of 1,2-dibromopropane [pubmed.ncbi.nlm.nih.gov]

- 4. C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. agilent.com [agilent.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. Propane, 1,2-dibromo- [webbook.nist.gov]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 1,2-Dibromopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,2-dibromopropane. It includes detailed data on chemical shifts, coupling constants, and splitting patterns, alongside established experimental protocols for data acquisition. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction to the NMR Spectroscopy of 1,2-Dibromopropane

1,2-Dibromopropane (CH₃CHBrCH₂Br) is a halogenated propane (B168953) derivative with a chiral center at the second carbon. Its structure gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra, providing a clear example of spin-spin coupling and the effect of electronegative substituents on chemical shifts. Understanding these spectra is fundamental for the identification and characterization of this and similar small organic molecules.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 1,2-dibromopropane, compiled from various sources and presented for easy comparison.

¹H NMR Spectral Data

The ¹H NMR spectrum of 1,2-dibromopropane is characterized by a complex multiplet system due to the diastereotopic protons of the CH₂Br group and their coupling with the chiral center proton. The data presented here is for spectra recorded in various common deuterated solvents.

| Solvent | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CCl₄ | H-1 (CH₂) | 3.47 | Doublet of Doublets (dd) | J(H-1a, H-1b) = -9.63, J(H-1a, H-2) = 10.65 |

| H-1' (CH₂) | 3.81 | Doublet of Doublets (dd) | J(H-1b, H-1a) = -9.63, J(H-1b, H-2) = 4.03 | |

| H-2 (CH) | 4.14 | Multiplet (m) | - | |

| H-3 (CH₃) | 1.83 | Doublet (d) | J(H-3, H-2) = 6.39 | |

| DMSO-d₆ | H-1 (CH₂) | 3.14 | Doublet of Doublets (dd) | J(H-1a, H-1b) = -10.09, J(H-1a, H-2) = 8.03 |

| H-1' (CH₂) | 3.85 | Doublet of Doublets (dd) | J(H-1b, H-1a) = -10.09, J(H-1b, H-2) = 4.82 | |

| H-2 (CH) | 4.34 | Multiplet (m) | - | |

| H-3 (CH₃) | 1.68 | Doublet (d) | J(H-3, H-2) = 6.45 |

Note: The assignments of H-1 and H-1' are interchangeable. The multiplicity of H-2 is complex due to coupling with three other protons.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 1,2-dibromopropane shows three distinct signals corresponding to the three non-equivalent carbon atoms in the molecule.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 (-CH₂Br) | ~39.8 |

| C-2 (-CHBr-) | ~47.5 |

| C-3 (-CH₃) | ~25.1 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Spin-Spin Coupling and Signal Splitting

The splitting patterns observed in the ¹H NMR spectrum of 1,2-dibromopropane are a direct consequence of spin-spin coupling between adjacent, non-equivalent protons. The following diagram illustrates these coupling relationships.

Experimental Protocols

The following sections detail the standard methodologies for the preparation of samples and the acquisition of NMR spectra for small organic molecules like 1,2-dibromopropane.

Sample Preparation

A standard protocol for preparing a liquid sample for NMR analysis is as follows:

-

Sample Quantity : For ¹H NMR, dissolve 5-25 mg of 1,2-dibromopropane in a suitable deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

-

Solvent : Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, CCl₄). The typical volume is 0.6-0.7 mL.

-

NMR Tube : Use a clean, dry, and unscratched 5 mm NMR tube.

-

Dissolution : Add the deuterated solvent to the 1,2-dibromopropane in the NMR tube. Cap the tube and gently invert it several times to ensure complete dissolution and a homogeneous solution.

-

Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

NMR Data Acquisition

The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra:

Key Acquisition Parameters:

-

¹H NMR:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (e.g., zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128 or more, depending on concentration.

-

Conclusion

The ¹H and ¹³C NMR spectra of 1,2-dibromopropane provide a clear and instructive example of the principles of NMR spectroscopy. The well-resolved signals and distinct coupling patterns allow for unambiguous structural assignment. The data and protocols presented in this guide serve as a practical reference for the analysis of 1,2-dibromopropane and can be extrapolated to the structural elucidation of other small organic molecules. The detailed understanding of these spectra is an essential skill for professionals in chemical research and drug development.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,2-Dibromopropane

This guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1,2-dibromopropane. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for structural elucidation.

Introduction

1,2-Dibromopropane (C₃H₆Br₂) is a halogenated hydrocarbon with a molecular weight of approximately 201.89 g/mol .[1][2] Understanding its fragmentation behavior under electron ionization is crucial for its identification and characterization in complex matrices. The presence of two bromine atoms, each with two major isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern in the mass spectrum, which is a key feature for its identification.[3][4][5][6]

Experimental Protocol

The mass spectral data presented in this guide are typically obtained using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source. The following protocol outlines a general procedure for the analysis of 1,2-dibromopropane.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole or magnetic sector instrument).

-

Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: A dilute solution of 1,2-dibromopropane in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet.

-

Gas Chromatography: The sample is vaporized and carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5ms) to separate the analyte from the solvent and any impurities. The oven temperature program is optimized to ensure good peak shape and separation.

-

Ionization: As 1,2-dibromopropane elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70-75 eV), causing the molecule to ionize and form a molecular ion (M⁺•).[7]

-

Fragmentation: The energetically unstable molecular ions undergo fragmentation, breaking into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Typical Mass Spectrometer Parameters:

Mass Spectrum and Data

The electron ionization mass spectrum of 1,2-dibromopropane is characterized by a series of peaks corresponding to the molecular ion and its various fragments. The presence of two bromine atoms leads to a distinctive isotopic pattern for any bromine-containing fragment. The approximate natural abundance of the bromine isotopes is ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[3] Consequently, a fragment with one bromine atom will appear as a pair of peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2). A fragment with two bromine atoms will exhibit a triplet of peaks with an intensity ratio of approximately 1:2:1 (M⁺, M⁺+2, and M⁺+4).[3][4]

Table 1: Prominent Ions in the Mass Spectrum of 1,2-Dibromopropane

| m/z | Proposed Fragment Ion | Relative Intensity (%) | Notes |

| 41 | [C₃H₅]⁺ | 100 | Base Peak |

| 121 | [C₃H₆⁷⁹Br]⁺ | ~40 | Loss of one Br radical |

| 123 | [C₃H₆⁸¹Br]⁺ | ~40 | Isotopic partner to m/z 121 |

| 79 | [⁷⁹Br]⁺ | ~15 | Bromine cation |

| 81 | [⁸¹Br]⁺ | ~15 | Isotopic partner to m/z 79 |

| 198 | [C₃H₆⁷⁹Br₂]⁺• | ~5 | Molecular Ion (M⁺•) |

| 200 | [C₃H₆⁷⁹Br⁸¹Br]⁺• | ~10 | Molecular Ion (M⁺•+2) |

| 202 | [C₃H₆⁸¹Br₂]⁺• | ~5 | Molecular Ion (M⁺•+4) |

Note: Relative intensities are approximate and can vary slightly between instruments.

Fragmentation Pathway

The fragmentation of 1,2-dibromopropane upon electron ionization is initiated by the removal of an electron to form the molecular ion, [C₃H₆Br₂]⁺•. The primary fragmentation pathways involve the cleavage of carbon-bromine and carbon-carbon bonds.

A logical workflow for the fragmentation process is depicted below:

Figure 1: Proposed Fragmentation Pathway of 1,2-Dibromopropane

Description of Fragmentation Pathways:

-

Molecular Ion Formation: The initial event is the ionization of the 1,2-dibromopropane molecule, resulting in the molecular ion peak cluster at m/z 198, 200, and 202, corresponding to the different isotopic combinations of the two bromine atoms.

-